

An In-depth Technical Guide to 2,4-Dihydroxyquinoline (CAS 86-95-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dihydroxyquinoline

Cat. No.: B15546599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyquinoline, also known as 4-hydroxy-2(1H)-quinolinone or 2,4-quinolinediol, is a heterocyclic organic compound that serves as a vital scaffold in medicinal chemistry and a key intermediate in the synthesis of various bioactive molecules.^{[1][2]} Its structure is present in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.^[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, biological significance, analytical methods, and safety protocols.

Physicochemical Properties

2,4-Dihydroxyquinoline exists in tautomeric forms, predominantly as 4-hydroxy-1H-quinolin-2-one.^[4] Its physical and chemical characteristics are crucial for designing experimental protocols, particularly concerning solubility and stability.^[5]

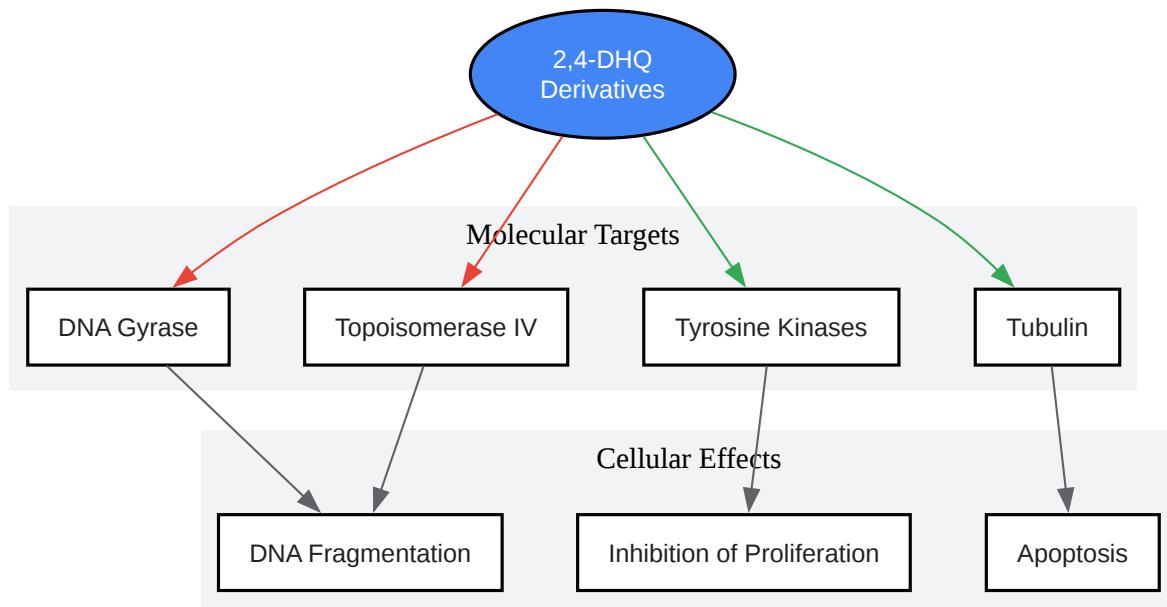
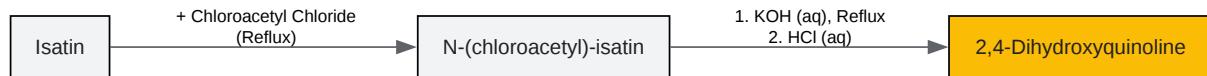
Property	Value	Reference(s)
CAS Number	86-95-3	[1]
Molecular Formula	C ₉ H ₇ NO ₂	[1] [4]
Molecular Weight	161.16 g/mol	[1] [4]
Appearance	White to light yellow or beige powder	[1]
Melting Point	>300 °C	[1] [5]
Boiling Point	408.70 °C (estimated)	[6]
Solubility	Insoluble in water (26 mg/L at 20 °C)	[6] [7]
logP (o/w)	1.020 (estimated)	[6]
IUPAC Name	4-hydroxy-1H-quinolin-2-one	[4]

Synthesis of 2,4-Dihydroxyquinoline

Several synthetic routes to **2,4-dihydroxyquinoline** and its derivatives have been established, including the Camps cyclization and methods involving the condensation of anilines with malonic acid derivatives.[\[5\]](#)[\[8\]](#) A notable and efficient method involves the synthesis from isatin.

Experimental Protocol: Synthesis from Isatin

This protocol is adapted from a reported novel synthesis method.[\[9\]](#) It involves a two-step process: N-acylation of isatin followed by intramolecular rearrangement and hydrolysis.



Step 1: Synthesis of N-(chloroacetyl)-isatin

- In a suitable reaction vessel, suspend isatin in an appropriate solvent such as ethyl acetate.
- Add chloroacetyl chloride to the suspension.
- Heat the mixture to reflux for a specified period until the reaction is complete (monitored by TLC).

- Allow the reaction mixture to cool, which will cause the product, N-(chloroacetyl)-isatin, to crystallize.
- Filter the crystals, wash with a cold solvent, and dry under a vacuum.

Step 2: Synthesis of **2,4-Dihydroxyquinoline**

- Dissolve the N-(chloroacetyl)-isatin obtained in the previous step in an aqueous solution of potassium hydroxide (KOH).
- Heat the mixture to reflux. The reaction involves a rearrangement and hydrolysis, often accompanied by the evolution of carbon dioxide.
- After the reaction is complete, cool the solution to room temperature.
- Acidify the reaction mixture with a suitable acid, such as hydrochloric acid (HCl), until the product precipitates out of the solution.
- Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry.
- The crude **2,4-dihydroxyquinoline** can be further purified by recrystallization from a solvent like methanol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dihydroxyquinoline | 86-95-3 | Benchchem [benchchem.com]
- 6. 2,4-dihydroxyquinoline, 86-95-3 [thegoodscentscompany.com]
- 7. 2,4-Dihydroxyquinoline, 97% | Fisher Scientific [fishersci.ca]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dihydroxyquinoline (CAS 86-95-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546599#2-4-dihydroxyquinoline-cas-number-86-95-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com